molecular formula C7H7FN2O B592894 2-Amino-1-(6-fluoropyridin-3-yl)ethanone CAS No. 136592-27-3

2-Amino-1-(6-fluoropyridin-3-yl)ethanone

Cat. No.: B592894
CAS No.: 136592-27-3
M. Wt: 154.144
InChI Key: BVCIDMLLMUGBHJ-UHFFFAOYSA-N
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Description

2-Amino-1-(6-fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative characterized by a ketone group at the 1-position and an amino group at the 2-position of an ethanone backbone. The 6-fluoro substitution on the pyridine ring enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

CAS No.

136592-27-3

Molecular Formula

C7H7FN2O

Molecular Weight

154.144

IUPAC Name

2-amino-1-(6-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7FN2O/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3,9H2

InChI Key

BVCIDMLLMUGBHJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)CN)F

Synonyms

Ethanone, 2-amino-1-(6-fluoro-3-pyridinyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoropyridine, which is commercially available or can be synthesized through various methods.

    Amination: The introduction of the amino group can be achieved through nucleophilic substitution reactions. For instance, 6-fluoropyridine can be reacted with ammonia or an amine under suitable conditions to introduce the amino group at the desired position.

    Formation of Ethanone: The ethanone moiety can be introduced through acylation reactions. This can be achieved by reacting the aminated pyridine with an appropriate acylating agent, such as acetyl chloride, under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, resulting in the formation of 2-amino-1-(6-fluoro-3-pyridinyl)ethanol.

    Substitution: The fluoro substituent on the pyridine ring can be replaced by other nucleophiles through substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: 2-Amino-1-(6-fluoro-3-pyridinyl)ethanol.

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(6-fluoropyridin-3-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro substituent can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following compounds are structurally related to 2-Amino-1-(6-fluoropyridin-3-yl)ethanone, differing in substituents on the pyridine ring or the ethanone moiety:

Compound Name Substituents (Pyridine/Ketone) Molecular Formula Key Properties/Applications
This compound 6-F (pyridine), NH₂ (ketone) C₇H₇FN₂O Intermediate for antimalarial agents
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 6-Cl (pyridine), CF₃ (ketone) C₇H₃ClF₃NO Pesticide intermediate
2-Amino-1-(2-hydroxyphenyl)ethanone 2-OH (phenyl), NH₂ (ketone) C₈H₉NO₂ m.p. 177°C (decomposes)
1-(2-Amino-6-nitrophenyl)ethanone 6-NO₂ (phenyl), NH₂ (ketone) C₈H₈N₂O₃ Limited toxicity data
2-Amino-1-(3-(4-fluorophenylamino)imidazolopiperazin-yl)ethanone 4-F (phenyl), NH₂ (ketone) C₁₉H₂₀F₂N₆O IC₅₀ (3D7): 10 nM (antimalarial)
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 6-fluoro substituent in the target compound enhances metabolic stability compared to non-fluorinated analogs. In contrast, the 6-chloro and trifluoromethyl groups in 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone increase lipophilicity, favoring pesticidal activity .
  • Aromatic Ring Modifications: Replacement of pyridine with phenyl (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone) reduces planarity and alters solubility.
  • Bioactivity: Fluorine substitution at the para position of the phenyl ring (e.g., in imidazolopiperazines) significantly improves antimalarial potency, as seen in IC₅₀ values (10 nM vs. 2270 nM for methoxy-substituted analogs) .

Physical and Chemical Properties

  • Melting Points: Hydroxyphenyl analogs (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone) exhibit higher melting points (177°C) compared to fluoropyridinyl derivatives, likely due to crystalline packing facilitated by hydrogen bonds .
  • Solubility: The trifluoroethyl ketone group in 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone reduces aqueous solubility but enhances membrane permeability .

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